![molecular formula C24H27OPS3 B14673494 Oxotris[2-(phenylsulfanyl)ethyl]-lambda~5~-phosphane CAS No. 37753-39-2](/img/structure/B14673494.png)
Oxotris[2-(phenylsulfanyl)ethyl]-lambda~5~-phosphane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Oxotris[2-(phenylsulfanyl)ethyl]-lambda~5~-phosphane is a complex organophosphorus compound characterized by the presence of phenylsulfanyl groups attached to an ethyl chain, which in turn is bonded to a central phosphorus atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Oxotris[2-(phenylsulfanyl)ethyl]-lambda~5~-phosphane typically involves the reaction of tris(2-chloroethyl)phosphine with thiophenol in the presence of a base such as triethylamine. The reaction proceeds through a nucleophilic substitution mechanism where the chlorine atoms are replaced by phenylsulfanyl groups. The reaction is usually carried out in an inert atmosphere to prevent oxidation of the thiol groups.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
Oxotris[2-(phenylsulfanyl)ethyl]-lambda~5~-phosphane undergoes various chemical reactions, including:
Oxidation: The phenylsulfanyl groups can be oxidized to sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to form phosphine derivatives using reducing agents like lithium aluminum hydride.
Substitution: The phenylsulfanyl groups can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride.
Substitution: Various nucleophiles such as amines or alcohols.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Phosphine derivatives.
Substitution: Corresponding substituted products depending on the nucleophile used.
Applications De Recherche Scientifique
Oxotris[2-(phenylsulfanyl)ethyl]-lambda~5~-phosphane has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis. Its unique structure allows it to form stable complexes with transition metals.
Biology: Investigated for its potential as a bioactive molecule due to the presence of sulfur and phosphorus, which are essential elements in biological systems.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the synthesis of advanced materials and as a precursor for the production of other organophosphorus compounds.
Mécanisme D'action
The mechanism of action of Oxotris[2-(phenylsulfanyl)ethyl]-lambda~5~-phosphane involves its interaction with molecular targets such as enzymes and receptors. The phenylsulfanyl groups can interact with thiol groups in proteins, potentially modulating their activity. The phosphorus atom can also participate in coordination with metal ions, influencing various biochemical pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
Tris(2-chloroethyl)phosphine: A precursor in the synthesis of Oxotris[2-(phenylsulfanyl)ethyl]-lambda~5~-phosphane.
Triphenylphosphine: A widely used ligand in coordination chemistry.
Phosphine oxides: Compounds with similar phosphorus-oxygen bonds but different substituents.
Uniqueness
This compound is unique due to the presence of phenylsulfanyl groups, which impart distinct chemical and biological properties. Its ability to form stable complexes with metals and interact with biological molecules makes it a valuable compound in various research fields.
Propriétés
Numéro CAS |
37753-39-2 |
|---|---|
Formule moléculaire |
C24H27OPS3 |
Poids moléculaire |
458.6 g/mol |
Nom IUPAC |
2-[bis(2-phenylsulfanylethyl)phosphoryl]ethylsulfanylbenzene |
InChI |
InChI=1S/C24H27OPS3/c25-26(16-19-27-22-10-4-1-5-11-22,17-20-28-23-12-6-2-7-13-23)18-21-29-24-14-8-3-9-15-24/h1-15H,16-21H2 |
Clé InChI |
NBHOTTKJUPVVQY-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)SCCP(=O)(CCSC2=CC=CC=C2)CCSC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



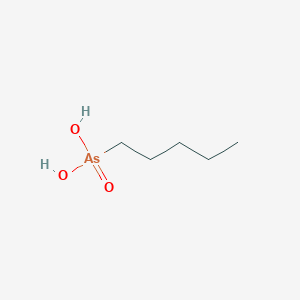
![Sulfonium, diphenyl[4-(phenylthio)phenyl]-](/img/structure/B14673430.png)
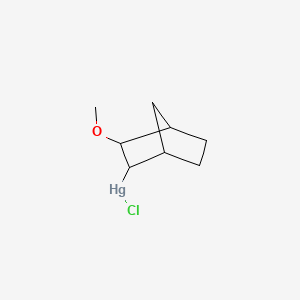
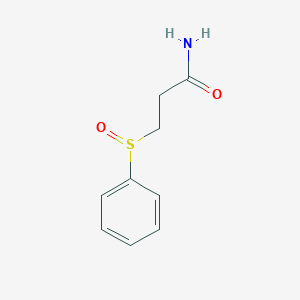
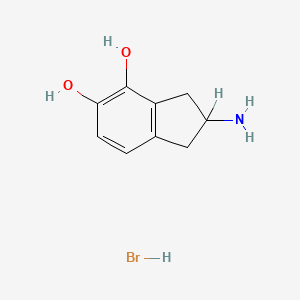
![(1-cyclohexyl-1-phenylethyl) N-[4-(cyclohexylsulfamoyl)phenyl]carbamate](/img/structure/B14673459.png)




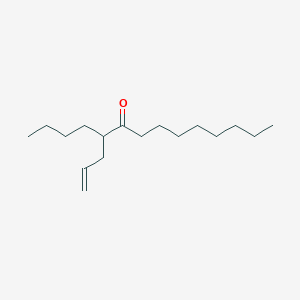
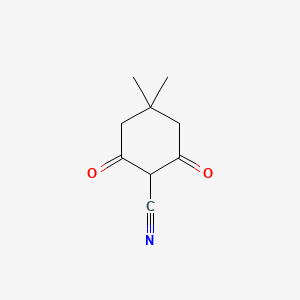
![4-Chloro-3-[chloro(difluoro)methyl]-4,4-difluoro-3-hydroxy-2-methyl-1-phenylbutan-1-one](/img/structure/B14673503.png)
